Tetrakis(trimethylsiloxy)titan

Übersicht

Beschreibung

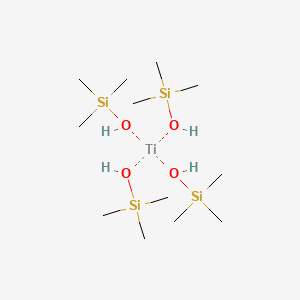

Tetrakis(trimethylsiloxy)titanium is an organometallic compound with the chemical formula C₁₂H₃₆O₄Si₄Ti . It is a pale yellow liquid known for its utility in various chemical applications, particularly in the field of material science and catalysis . This compound is sensitive to moisture and reacts slowly with water .

Wissenschaftliche Forschungsanwendungen

Tetrakis(trimethylsiloxy)titanium has a wide range of applications in scientific research:

Material Science: Used as a precursor in the synthesis of titanium-containing mesoporous silica with high catalytic performance.

Catalysis: Acts as a catalyst in various organic reactions, including polymerization and oxidation.

Thin Film Deposition: Utilized in the deposition of thin films for electronic and optical applications.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.

Wirkmechanismus

Target of Action

Tetrakis(trimethylsiloxy)titanium is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal center can accept electron pairs from a donor atom in the target molecule . This interaction can lead to changes in the target’s structure or function, potentially altering a biological pathway.

Biochemical Pathways

Organometallic compounds can influence various biochemical pathways depending on their targets . They can act as catalysts in certain reactions, facilitate the transport of other molecules, or interfere with the function of certain proteins or enzymes.

Pharmacokinetics

The pharmacokinetics of organometallic compounds can vary widely depending on factors such as the compound’s structure, the nature of the metal center, and the presence of any ligands .

Result of Action

The effects of organometallic compounds at the molecular and cellular level can be diverse, ranging from changes in enzyme activity to alterations in cell signaling pathways .

Action Environment

The action, efficacy, and stability of Tetrakis(trimethylsiloxy)titanium can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound is sensitive to moisture and reacts slowly with water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(trimethylsiloxy)titanium can be synthesized through the reaction of titanium tetrachloride with sodium trimethylsilanolate. The reaction typically proceeds as follows:

TiCl4+4NaOSi(CH3)3→Ti[OSi(CH3)3]4+4NaCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of tetrakis(trimethylsiloxy)titanium involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(trimethylsiloxy)titanium undergoes various types of chemical reactions, including:

Hydrolysis: Reacts slowly with water to form titanium dioxide and trimethylsilanol.

Substitution: Can undergo ligand exchange reactions with other siloxy or alkoxy groups.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Substitution: Other siloxy or alkoxy compounds under anhydrous conditions.

Major Products Formed

Hydrolysis: Titanium dioxide and trimethylsilanol.

Substitution: New organometallic compounds with different ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrakis(trimethylsilyloxy)silane: Another organosilicon compound used in similar applications, such as thin film deposition.

Titanium tetraisopropoxide: Used as a precursor for titanium dioxide thin films.

Titanium tetrachloride: A common titanium precursor used in various industrial processes.

Uniqueness

Tetrakis(trimethylsiloxy)titanium is unique due to its specific combination of titanium and siloxy groups, which provides distinct reactivity and stability compared to other titanium or silicon compounds. Its ability to form stable complexes and act as a catalyst in various reactions makes it particularly valuable in material science and catalysis .

Eigenschaften

IUPAC Name |

hydroxy(trimethyl)silane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGRGQMXVZJUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

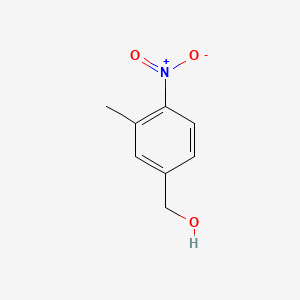

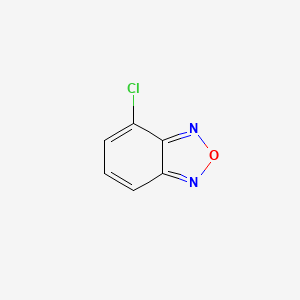

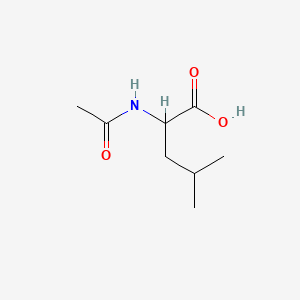

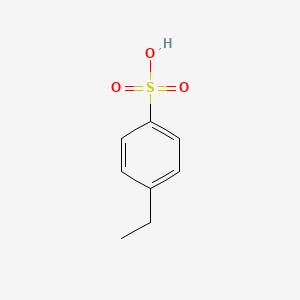

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

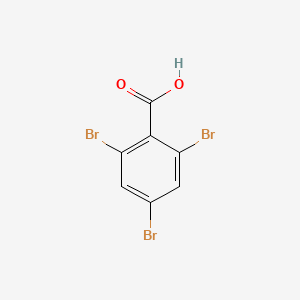

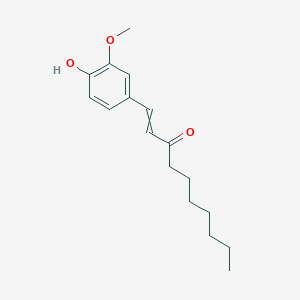

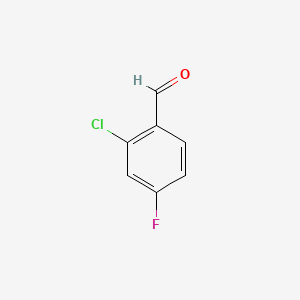

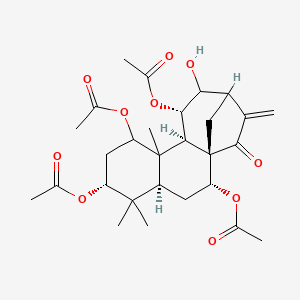

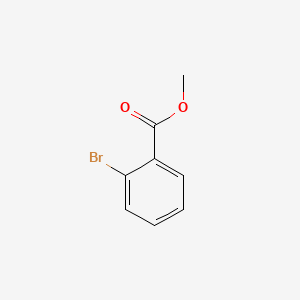

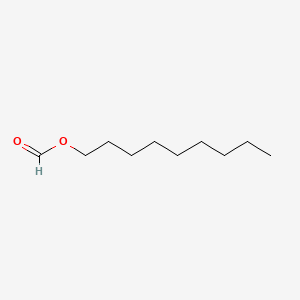

Feasible Synthetic Routes

Q1: What is the mechanism behind Tetrakis(trimethylsiloxy)titanium's catalytic activity in epoxidation reactions?

A1: Tetrakis(trimethylsiloxy)titanium (TTMST) exhibits high activity as a homogeneous catalyst in the epoxidation of various olefins due to its isolated titanium center []. Its structure closely resembles the active sites found in some heterogeneous Ti-Si epoxidation catalysts, such as silylated titania-silica mixed oxides [].

Q2: How does water affect the stability and activity of TTMST?

A2: Water has a detrimental effect on TTMST, causing catalyst deactivation by cleaving the Ti-O-Si bond []. This highlights the importance of using anhydrous conditions when handling and utilizing TTMST as a catalyst.

Q3: What are the potential applications of TTMST beyond epoxidation reactions?

A3: Apart from its catalytic role in epoxidation reactions, TTMST is a key component in the development of non-aqueous electrolyte batteries []. Specifically, it serves as an additive in non-aqueous electrolytes primarily composed of chain carbonic acid esters and/or chain carboxylic esters. These batteries demonstrate superior low-temperature output characteristics even after being subjected to high-temperature storage conditions [].

Q4: How does TTMST contribute to the formation of superhydrophobic surfaces on magnesium alloys?

A4: TTMST plays a crucial role in creating superhydrophobic surfaces on magnesium alloys when combined with fluoroalkylsilane (FAS) molecules []. After a cerium oxide film is formed on the magnesium alloy, immersion in a toluene solution containing FAS and TTMST leads to the formation of a superhydrophobic surface within 30 minutes []. TTMST acts as a catalyst, accelerating the hydrolysis and/or polymerization of FAS molecules on the cerium oxide film. This results in a surface with a static contact angle exceeding 150 degrees, indicating its superhydrophobic nature [].

Q5: Are there any computational studies that shed light on the interactions of TTMST?

A5: Yes, computational investigations, in conjunction with ATR-IR spectroscopy, have been instrumental in understanding the interaction of TTMST with TBHP []. These studies reveal that multiple TBHP molecules can form hydrogen bonds with TTMST, leading to the activation of the O-O bond in TBHP [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)